![molecular formula C16H11ClN4O B13115120 [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl- CAS No. 95353-74-5](/img/structure/B13115120.png)
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-(4-chlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-1,2,4-triazole in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the triazoloquinazoline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for the selective detection of Fe³⁺ ions.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can be compared with other triazoloquinazoline derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties as CDK2 inhibitors.
Thiazoloquinazoline: Exhibits significant antifungal and antioxidant activities.
Triazolophthalazine: Potent inhibitors of the PCAF bromodomain, showing potential anticancer activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 3-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one in its selective detection of Fe³⁺ ions and CDK2 inhibition .
Propriétés
Numéro CAS |
95353-74-5 |
|---|---|
Formule moléculaire |
C16H11ClN4O |
Poids moléculaire |
310.74 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C16H11ClN4O/c1-10-19-21-15(22)13-4-2-3-5-14(13)18-16(21)20(10)12-8-6-11(17)7-9-12/h2-9H,1H3 |
Clé InChI |
HZBYULVNSFVFOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


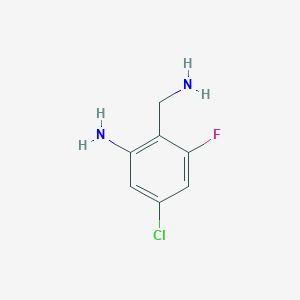
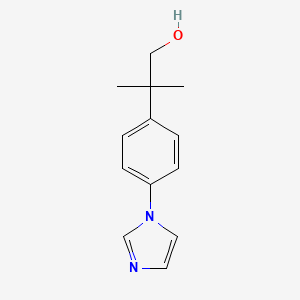
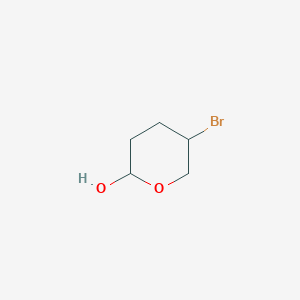
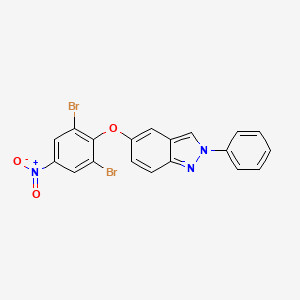
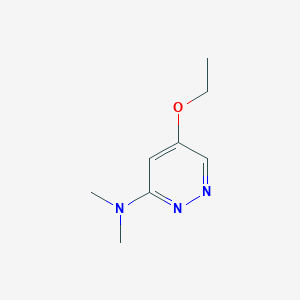
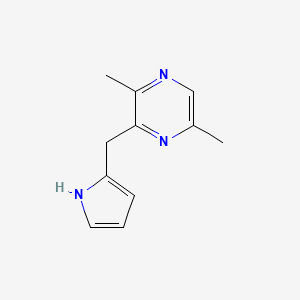

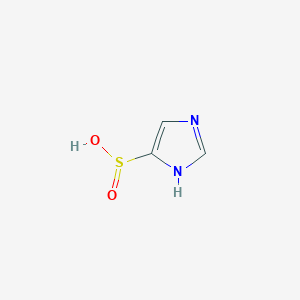
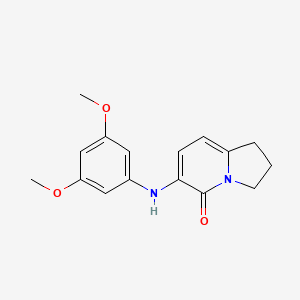

![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)
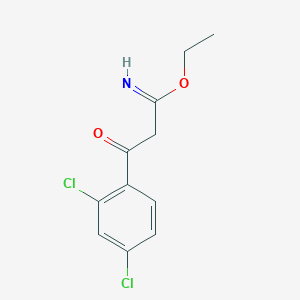
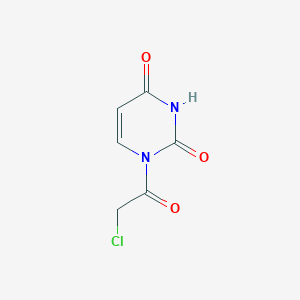
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;dihydrochloride](/img/structure/B13115122.png)
